(2E)-2-{[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]methylidene}hydrazinecarbothioamide
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Overview
Description
2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a naphthylmethyl group attached to an indole ring, which is further connected to a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 1-(1-naphthylmethyl)-1H-indole-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the hydrazinecarbothioamide moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions include oxidized derivatives (sulfoxides, sulfones), reduced hydrazine derivatives, and substituted indole or hydrazinecarbothioamide compounds.
Scientific Research Applications
2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new organic materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in antimicrobial, anticancer, or other therapeutic areas.
Comparison with Similar Compounds
Similar Compounds
1-(1-Naphthylmethyl)-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
Thiosemicarbazide: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures, often investigated for their biological activities.
Uniqueness
2-{(E)-1-[1-(1-NAPHTHYLMETHYL)-1H-INDOL-3-YL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18N4S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(E)-[1-(naphthalen-1-ylmethyl)indol-3-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C21H18N4S/c22-21(26)24-23-12-17-14-25(20-11-4-3-10-19(17)20)13-16-8-5-7-15-6-1-2-9-18(15)16/h1-12,14H,13H2,(H3,22,24,26)/b23-12+ |
InChI Key |
PCAUWOBKXIDIAG-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=NNC(=S)N |
Origin of Product |
United States |
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